1,2,3-Octanetriol

Description

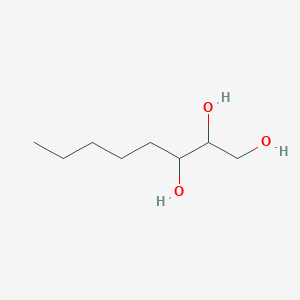

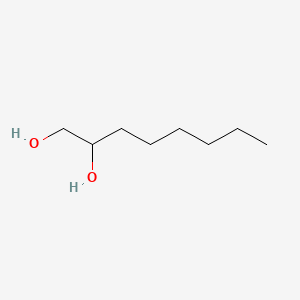

Structure

3D Structure

Properties

CAS No. |

112196-85-7 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

octane-1,2,3-triol |

InChI |

InChI=1S/C8H18O3/c1-2-3-4-5-7(10)8(11)6-9/h7-11H,2-6H2,1H3 |

InChI Key |

QSQGNBGEHSFMAA-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(CO)O)O |

Canonical SMILES |

CCCCCC(C(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1,2,3-Octanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental chemical and physical properties of 1,2,3-Octanetriol. The information is curated for professionals in research and development who require accurate and readily accessible data.

Core Chemical and Physical Properties

This compound, a tri-substituted alcohol, possesses a range of properties stemming from its eight-carbon backbone and three hydroxyl groups. While extensive experimental data is not widely published, a collection of computed and catalogued properties provides a foundational understanding of this molecule.

Data Presentation: Summarized Quantitative Data

The following table summarizes the key identifying and physical properties of this compound. Note that many of these are computed properties and should be considered as such in any experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₃ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | octane-1,2,3-triol | PubChem[1] |

| CAS Number | 112196-85-7 | PubChem[1] |

| Canonical SMILES | CCCCCC(C(CO)O)O | PubChem[1] |

| InChI Key | QSQGNBGEHSFMAA-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Topological Polar Surface Area | 60.7 Ų | PubChem[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |

Note: Specific experimental data for melting point, boiling point, and density are not consistently available in public databases. The compound is noted to have high and low melting isomers.[4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not specifically documented in readily available literature. However, standard methodologies for organic compounds of similar nature (polyols, crystalline solids) are applicable.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound provides a crucial indication of its purity.[5] A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[6]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure the sample is compact at the bottom.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6][9] The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated rapidly to approximately 10°C below its expected melting point.[7] The heating rate is then reduced significantly to about 1-2°C per minute to ensure thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[8] For accuracy, the determination should be repeated at least twice with fresh samples.[5]

2.2. Boiling Point Determination (Distillation Method)

For liquid compounds, the boiling point is a key physical constant. The following is a standard laboratory procedure for its determination.

Methodology:

-

Apparatus Setup: A small volume of the liquid is placed in a distillation flask along with a few boiling chips to ensure smooth boiling.[10] A thermometer is positioned so that its bulb is just above the liquid level, allowing for the measurement of the vapor temperature.[11] The flask is connected to a condenser.[12]

-

Heating: The flask is gently and uniformly heated.[10]

-

Observation and Recording: As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The temperature that remains constant as the liquid distills is the boiling point.[10][12] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]

Mandatory Visualizations

As specific signaling pathways involving this compound are not documented in current literature, a logical workflow for a key experimental protocol is provided below.

Caption: Workflow for Melting Point Determination.

Applications in Research and Drug Development

While this compound is not a widely studied molecule in pharmacology, its structural motifs are of interest. As a polyol (a compound with multiple hydroxyl groups), it has potential applications as an excipient, a starting material for synthesis, or a fragment in fragment-based drug discovery. Its amphiphilic nature, with a polar triol head and a nonpolar alkyl tail, suggests potential utility as a surfactant or emulsifier in formulations. Further research is required to elucidate any specific biological activity or utility in drug development.

References

- 1. This compound | C8H18O3 | CID 4260354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,7-Octanetriol | C8H18O3 | CID 85279741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.com [scientificlabs.com]

- 4. 1,2,8-OCTANETRIOL CAS#: 382631-43-8 [m.chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. ursinus.edu [ursinus.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

Synthesis and Structural Characterization of 1,2,3-Octanetriol: A Comprehensive Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis and structural characterization of 1,2,3-octanetriol. The document details a robust synthetic methodology, comprehensive protocols for structural elucidation, and presents expected quantitative data in a structured format for ease of comparison.

Synthesis of this compound

The synthesis of vicinal triols such as this compound is most effectively achieved through the dihydroxylation of a corresponding unsaturated precursor. The Sharpless asymmetric dihydroxylation offers a highly efficient and stereoselective route, starting from an appropriate alkene.[1][2][3] For the synthesis of this compound, the logical precursor is 1-octene.

Synthetic Pathway: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve the enantioselective formation of a vicinal diol from an alkene.[1][4] The use of commercially available "AD-mix" reagents simplifies this process.[2]

Caption: Sharpless asymmetric dihydroxylation of 1-octene.

Experimental Protocol: Dihydroxylation of 1-Octene

The following is a generalized experimental protocol for the Sharpless asymmetric dihydroxylation of 1-octene to produce this compound.

Materials:

-

1-Octene

-

AD-mix-β (or AD-mix-α for the opposite enantiomer)

-

tert-Butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.

-

Cool the resulting slurry to 0 °C in an ice bath.

-

To the vigorously stirred slurry, add 1-octene dropwise.

-

Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after 12-24 hours), quench the reaction by adding solid sodium sulfite and continue stirring for one hour.

-

Allow the mixture to warm to room temperature and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Quantitative Data:

| Parameter | Expected Value | Reference |

| Yield | 85-98% | [3] |

| Enantiomeric Excess (ee) | >95% | [1][4] |

Structural Characterization

The synthesized this compound must be thoroughly characterized to confirm its structure and purity using various spectroscopic techniques.

Caption: Experimental workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[5][6]

Table 1: Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 0.88 | Triplet | -CH₃ |

| ~ 1.2-1.6 | Multiplet | -(CH₂)₄- | |

| ~ 3.4-3.8 | Multiplet | -CH(OH)- and -CH₂(OH) protons | |

| Broad | Singlet | -OH protons | |

| ¹³C | ~ 14.1 | -CH₃ | |

| ~ 22.6, 25.7, 29.2, 31.8 | -(CH₂)₄- | ||

| ~ 66.0, 72.5, 74.8 | -C(1)H₂OH, -C(2)HOH, -C(3)HOH |

Note: The chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.[9][10][11][12]

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3600-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2955-2850 | C-H Stretch | Alkyl (-CH₂, -CH₃) |

| 1465 | C-H Bend | Alkyl (-CH₂) |

| 1375 | C-H Bend | Alkyl (-CH₃) |

| 1050-1150 | C-O Stretch | Alcohol (-C-O) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

| 162.1256 | [M]⁺ (Molecular Ion, C₈H₁₈O₃⁺) |

| 144 | [M - H₂O]⁺ |

| 131 | [M - CH₂OH]⁺ |

| 113 | [M - H₂O - CH₂OH]⁺ |

| 101 | [C₅H₉O₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 43 | [C₃H₇]⁺ |

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. ejournal.upi.edu [ejournal.upi.edu]

- 10. azooptics.com [azooptics.com]

- 11. FTIR spectroscopy of synthesized racemic nonacosan-10-ol: a model compound for plant epicuticular waxes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Spectroscopic and Spectrometric Profiling of 1,2,3-Octanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1,2,3-octanetriol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a theoretical fragmentation pattern for Mass Spectrometry (MS). These predictions are based on established principles of chemical structure and spectroscopic theory. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.90 | Triplet | 3H | -CH₃ (C8) |

| ~1.25-1.45 | Multiplet | 6H | -CH₂- (C5, C6, C7) |

| ~1.50-1.60 | Multiplet | 2H | -CH₂- (C4) |

| ~3.55-3.65 | Multiplet | 1H | -CH(OH)- (C3) |

| ~3.70-3.80 | Multiplet | 1H | -CH(OH)- (C2) |

| ~3.85-3.95 | Multiplet | 2H | -CH₂(OH) (C1) |

| Variable | Broad Singlet | 3H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~14.0 | -CH₃ (C8) |

| ~22.6 | -CH₂- (C7) |

| ~25.5 | -CH₂- (C5) |

| ~31.8 | -CH₂- (C6) |

| ~33.0 | -CH₂- (C4) |

| ~65.0 | -CH₂(OH) (C1) |

| ~72.0 | -CH(OH)- (C2) |

| ~74.0 | -CH(OH)- (C3) |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2955-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| 1050-1150 | Strong | C-O stretch (primary and secondary alcohols) |

Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment |

| 162 | [C₈H₁₈O₃]⁺ (Molecular Ion) |

| 145 | [M - H₂O]⁺ |

| 131 | [M - CH₂OH]⁺ |

| 113 | [M - CH₂OH - H₂O]⁺ |

| 103 | [C₅H₁₁O₂]⁺ |

| 85 | [C₅H₁₁O]⁺ |

| 73 | [C₃H₅O₂]⁺ |

| 61 | [CH(OH)CH₂OH]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a triol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

-

-

Instrumentation:

-

Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

-

Instrumentation:

-

Use a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. Other ionization techniques such as electrospray ionization (ESI) can also be used, which would result in a more prominent molecular ion peak.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).

-

For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of a chemical compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Relationship between spectroscopic data and the structure of this compound.

An In-depth Technical Guide to the Synthesis of Octane-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The study of polyhydroxylated aliphatic compounds is a cornerstone of organic chemistry, with applications ranging from materials science to medicinal chemistry. Octane-1,2,3-triol, a member of this class, possesses a unique arrangement of functional groups that can influence its polarity, hydrogen bonding capacity, and potential for further chemical modification. The development of a reliable synthetic route is the first critical step toward exploring its properties and potential applications. This guide outlines a robust and well-precedented synthetic strategy for the preparation of octane-1,2,3-triol.

Physicochemical Properties of Octane-1,2,3-triol

A summary of the key computed physicochemical properties of octane-1,2,3-triol is provided in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₃ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| IUPAC Name | octane-1,2,3-triol | [1] |

| CAS Number | 112196-85-7 | [1] |

| XLogP3-AA | 0.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 162.125594432 Da | [1] |

| Topological Polar Surface Area | 60.7 Ų | [1] |

Plausible First Synthesis of Octane-1,2,3-triol

The most logical and historically precedented approach for the first synthesis of a 1,2,3-triol from an eight-carbon chain is the dihydroxylation of an unsaturated alcohol. Specifically, the syn-dihydroxylation of 1-octen-3-ol using osmium tetroxide is a highly effective method for generating the vicinal diol functionality at the 1 and 2 positions, resulting in octane-1,2,3-triol. This method is known for its high yields and stereospecificity.

The overall reaction is as follows:

1-Octen-3-ol → Octane-1,2,3-triol

This transformation is typically carried out using a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide catalyst.

Experimental Protocol: Synthesis of Octane-1,2,3-triol from 1-Octen-3-ol

This protocol is based on well-established procedures for the osmium tetroxide-catalyzed dihydroxylation of alkenes.

Materials:

-

1-Octen-3-ol

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-octen-3-ol (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 equivalents). Cool the reaction mixture to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.01 equivalents) to the reaction mixture. The color of the solution will likely change to a dark brown or black.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure octane-1,2,3-triol.

Expected Yield:

Based on similar dihydroxylation reactions, the expected yield for this synthesis is typically in the range of 80-95%.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of octane-1,2,3-triol from 1-octen-3-ol.

Caption: Synthesis workflow for octane-1,2,3-triol.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the direct involvement of octane-1,2,3-triol in defined biological signaling pathways. As a polyhydroxylated molecule, it may exhibit general properties such as acting as a humectant or having some antimicrobial activity, similar to other small polyols. However, dedicated studies are required to elucidate any specific biological roles. The synthesis of this compound opens the door for such investigations.

Conclusion

This technical guide provides a comprehensive overview of a plausible and efficient synthesis of octane-1,2,3-triol. The detailed experimental protocol, based on the well-established osmium tetroxide-catalyzed dihydroxylation of 1-octen-3-ol, offers a clear and reproducible method for researchers. The provided quantitative data and workflow visualization serve to enhance the understanding and practical application of this synthesis. Further research into the biological activities and potential applications of octane-1,2,3-triol is warranted and is now more accessible due to the availability of a reliable synthetic route.

References

A Theoretical and Computational Guide to 1,2,3-Octanetriol: Molecular Insights for Research and Development

Abstract

1,2,3-Octanetriol is a vicinal triol with a linear eight-carbon chain, possessing properties that make it a molecule of interest in fields ranging from materials science to pharmacology. Its amphiphilic nature, stemming from a hydrophilic three-hydroxyl head group and a hydrophobic octyl tail, suggests potential applications as a surfactant, emulsifier, or skin-conditioning agent. A thorough understanding of its molecular properties, including conformational landscape, electronic structure, and intermolecular interactions, is paramount for the rational design of novel formulations and therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. Due to a scarcity of dedicated research on this specific molecule, this paper establishes a robust framework based on well-documented computational studies of analogous molecules, such as glycerol and other long-chain alcohols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the physicochemical properties of this compound and similar polyols through computational approaches.

Introduction

Long-chain polyols, such as this compound, represent a versatile class of molecules with significant potential in various scientific and industrial domains. The presence of multiple hydroxyl groups allows for a rich network of hydrogen bonds, governing properties like viscosity, solubility, and self-assembly. The eight-carbon aliphatic tail imparts lipophilic character, leading to surface-active properties. To harness the full potential of this compound in drug formulation, cosmetic science, or as a building block in chemical synthesis, a detailed characterization at the molecular level is essential.

Computational chemistry and molecular modeling offer powerful tools to elucidate the structure-property relationships of such molecules. Techniques like Density Functional Theory (DFT) can unravel the conformational preferences and electronic properties of a single molecule, while Molecular Dynamics (MD) simulations can predict its behavior in bulk phases and at interfaces. This guide outlines the key theoretical approaches and provides standardized protocols for the computational investigation of this compound.

Molecular Properties of this compound

While detailed experimental and computational studies on this compound are limited, its basic molecular properties can be summarized from available chemical databases. These properties form the foundation for more advanced computational studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₃ | PubChem |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | octane-1,2,3-triol | PubChem[1] |

| SMILES | CCCCCC(C(CO)O)O | PubChem[1] |

| InChI Key | QSQGNBGEHSFMAA-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 0.6 | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Theoretical and Computational Methodologies

The study of this compound can be approached at different levels of theory, from quantum mechanical calculations on isolated molecules to classical simulations of bulk systems. The workflow for such a study is depicted below.

Caption: A typical workflow for the computational study of this compound.

Quantum Mechanical (QM) Studies: Conformational and Electronic Analysis

The conformational flexibility of this compound, particularly the rotation around the C-C and C-O bonds of the triol backbone and the alkyl chain, is critical to its function. Intramolecular hydrogen bonding between the hydroxyl groups is expected to play a major role in stabilizing specific conformers.

3.1.1. Detailed Protocol for Conformational Analysis

This protocol is adapted from established methodologies for studying glycerol and other polyols.

-

Initial Structure Generation: Generate an initial 3D structure of this compound using molecular builder software (e.g., Avogadro, ChemDraw).

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done using a molecular mechanics force field (e.g., MMFF94) to efficiently sample different rotamers of the alkyl chain and the hydroxyl groups.

-

Quantum Mechanical Optimization: Select the low-energy conformers identified from the initial search for optimization using DFT.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method (Functional): B3LYP is a widely used hybrid functional for such systems. For improved accuracy in describing non-covalent interactions (like hydrogen bonds), dispersion-corrected functionals such as B3LYP-D3 or ωB97X-D are recommended.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) provides a good balance between accuracy and computational cost, including diffuse functions to describe hydrogen bonds and polarization functions for accurate geometries.

-

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the optimization. This serves two purposes:

-

To confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

To obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy) for comparing the relative stability of conformers at a given temperature.

-

-

Solvation Effects: To model the behavior in a solvent (e.g., water), re-optimize the most stable gas-phase conformers using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

3.1.2. Expected Outcomes and Data Presentation

The primary outputs of these QM calculations are the optimized geometries and relative energies of the stable conformers. This data should be presented in a clear, tabular format.

Table 1: Hypothetical DFT Results for the Most Stable Conformers of this compound (Note: These are representative values based on studies of analogous molecules.)

| Conformer ID | Key Dihedral Angles (O-C-C-O) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dipole Moment (Debye) |

| OT-conf-1 | g-g-t | 0.00 | 0.00 | 2.5 |

| OT-conf-2 | t-g-g | 0.45 | 0.52 | 3.1 |

| OT-conf-3 | g-t-g | 0.89 | 1.05 | 1.8 |

3.1.3. Electronic Structure Analysis

Further analysis of the electronic structure of the most stable conformer can provide insights into its reactivity and intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: This analysis can quantify the strength of intramolecular hydrogen bonds and reveal hyperconjugative interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential, e.g., around oxygen atoms) and electron-poor (positive potential, e.g., around hydroxyl hydrogens) regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: Bulk Properties and Interactions

MD simulations are used to study the behavior of an ensemble of this compound molecules, either in a pure liquid state or in solution. This approach provides information on dynamic properties and intermolecular interactions.

3.2.1. Detailed Protocol for MD Simulation

-

Force Field Selection: Choose a suitable classical force field. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM force fields are well-suited for alcohols and alkanes. Partial atomic charges can be derived from the QM calculations (e.g., using the RESP or CHELPG methods) for better accuracy.

-

System Setup:

-

Software: GROMACS, AMBER, or NAMD.

-

Box Construction: Create a cubic simulation box and populate it with a sufficient number of this compound molecules (e.g., ~500-1000) for a pure liquid simulation, or with the molecule and solvent (e.g., TIP3P water) for a solution simulation.

-

-

Energy Minimization: Perform energy minimization to remove any unfavorable contacts or steric clashes in the initial configuration.

-

Equilibration:

-

NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 298.15 K) for a duration of ~1-5 ns to allow the temperature to stabilize.

-

NPT Ensemble (Isothermal-Isobaric): Continue equilibration at constant number of particles, pressure (e.g., 1 bar), and temperature for another ~5-10 ns to allow the density of the system to converge.

-

-

Production Run: Once the system is equilibrated, run the production simulation for a sufficient length of time (e.g., 100-500 ns) to collect data for analysis.

3.2.2. Analysis of MD Trajectories

The trajectory from the production run can be analyzed to extract valuable structural and dynamic properties.

-

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding another atom at a distance r from a reference atom. Calculating the O-O and O-H RDFs will reveal the structure and extent of the intermolecular hydrogen bond network.

-

Hydrogen Bond Analysis: Quantify the average number of hydrogen bonds per molecule and their lifetimes to understand the dynamics of these interactions.

-

Diffusion Coefficient: Calculate the self-diffusion coefficient from the mean-squared displacement to characterize the mobility of the molecule in the liquid phase.

-

Density and Viscosity: These bulk properties can be calculated and compared with experimental data if available.

Experimental Validation and Spectral Prediction

Vibrational Spectroscopy (Infrared/FTIR)

The IR spectrum is dominated by vibrations of the functional groups. DFT frequency calculations can predict the vibrational spectrum, which can then be compared to experimental data.

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Frequencies are approximate and based on typical values for alcohols.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 (broad) | Strong, broad peak due to hydrogen bonding. |

| C-H Stretch | 2850 - 3000 | Strong peaks from the octyl chain. |

| C-O Stretch | 1000 - 1260 | Strong peaks, characteristic of alcohols. |

| O-H Bend | 1330 - 1440 | Medium intensity, in-plane bending. |

The relationship between theoretical and experimental protocols for IR spectroscopy is illustrated below.

Caption: Workflow for comparing theoretical and experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. QM software can calculate NMR chemical shifts with good accuracy.

-

¹H NMR: Expect complex, overlapping multiplets in the 3.0-4.0 ppm range for the protons on the carbons bearing the hydroxyl groups (CH-OH and CH₂-OH). The hydroxyl protons themselves will appear as broad singlets, with their chemical shift being dependent on concentration and solvent. The alkyl chain protons will appear as multiplets in the 0.8-1.6 ppm range.

-

¹³C NMR: Expect distinct signals for each of the eight carbon atoms. The carbons bonded to oxygen (C1, C2, C3) will be deshielded and appear in the 60-80 ppm range. The remaining alkyl carbons will appear in the 10-40 ppm range.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the detailed molecular-level study of this compound. By leveraging established quantum mechanical and molecular dynamics methodologies, researchers can predict its conformational preferences, electronic properties, and bulk-phase behavior. These computational insights are invaluable for understanding the structure-property relationships that govern its potential applications in drug development, materials science, and consumer products.

The primary challenge remains the lack of publicly available experimental data for this specific molecule. Future work should focus on acquiring experimental IR, Raman, and NMR spectra, as well as measuring bulk properties like density and viscosity. This data would be crucial for validating and refining the computational models presented here, ultimately leading to a predictive and robust understanding of this compound and the broader class of long-chain polyols.

References

Unveiling the Biological Potential of Short-Chain Triols: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological activities of short-chain triols, with a focus on propane-1,2,3-triol (glycerol), 1,2,3-butanetriol, and 1,2,4-butanetriol. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling roles of these versatile molecules.

Introduction

Short-chain triols are polyhydric alcohols characterized by a backbone of three or four carbon atoms and three hydroxyl groups. Their simple structure belies a range of biological activities, from fundamental roles in metabolism to potential applications in therapeutics. This guide summarizes the current understanding of their biological effects, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Metabolic Integration of Short-Chain Triols

Glycerol (Propane-1,2,3-triol)

Glycerol is a central metabolite in energy metabolism. It serves as the backbone for triglycerides, the primary form of energy storage in adipose tissue. During lipolysis, triglycerides are broken down into fatty acids and glycerol, which is then released into the bloodstream. The liver and other tissues can take up glycerol and phosphorylate it to glycerol-3-phosphate via glycerol kinase. This intermediate can then enter the glycolytic pathway at the level of dihydroxyacetone phosphate (DHAP) to be used for energy production or can be converted to glucose through gluconeogenesis.

Butanetriols

The metabolic pathways of butanetriols in mammalian systems are less well-characterized than that of glycerol.

-

1,2,4-Butanetriol: Primarily recognized as a key precursor in the synthesis of the energetic material butanetriol trinitrate (BTTN) and in the pharmaceutical industry for the production of cholesterol-lowering drugs.[1] In engineered microorganisms, biosynthetic pathways have been developed to produce 1,2,4-butanetriol from substrates like xylose.[2] However, its direct metabolic fate in mammalian cells is not extensively documented.

-

1,2,3-Butanetriol: This triol is suggested to have a role in carbohydrate metabolism, potentially acting as a substrate or inhibitor in related enzymatic reactions.[3] Its structural similarity to other polyols suggests it may influence metabolic pathways, but specific details in mammalian systems are sparse.[3]

Signaling Pathways Involving Short-Chain Triols

High Osmolarity Glycerol (HOG) Pathway (Yeast)

In yeast, glycerol plays a crucial role as a compatible osmolyte to counteract hyperosmotic stress. The High Osmolarity Glycerol (HOG) pathway is a well-defined mitogen-activated protein kinase (MAPK) cascade that is activated by increased external osmolarity. This activation leads to the accumulation of intracellular glycerol. The pathway consists of two main upstream branches (SLN1 and SHO1) that converge on the MAPKK Pbs2, which in turn activates the MAPK Hog1. Activated Hog1 translocates to the nucleus to regulate gene expression, leading to increased glycerol production.

Mammalian Osmotic Stress Response: The Polyol Pathway

In mammals, a direct equivalent of the HOG pathway has not been identified. However, cells respond to hyperosmotic stress by accumulating organic osmolytes, including polyols like sorbitol. The polyol pathway involves the conversion of glucose to sorbitol by aldose reductase, followed by the conversion of sorbitol to fructose by sorbitol dehydrogenase. While glycerol can also function as an osmolyte, its regulation in mammalian osmotic stress is less defined as a specific signaling cascade compared to the HOG pathway in yeast. The accumulation of polyols helps to maintain cell volume and protect cellular structures from damage.

References

An In-Depth Technical Guide to the Stereoisomers of 1,2,3-Octanetriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Octanetriol, a vicinal triol, is a chiral molecule with two stereocenters at the C2 and C3 positions. This results in the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the hydroxyl groups in these stereoisomers can significantly influence their physical, chemical, and biological properties. Understanding the unique characteristics of each stereoisomer is crucial for applications in various fields, including asymmetric synthesis, materials science, and particularly in drug development, where stereochemistry often dictates pharmacological activity and metabolic fate. This guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, properties, and analytical characterization.

Stereoisomers of this compound

The four stereoisomers of this compound consist of two pairs of enantiomers:

-

(2R,3R)-1,2,3-Octanetriol and (2S,3S)-1,2,3-Octanetriol (the syn or erythro diastereomers)

-

(2R,3S)-1,2,3-Octanetriol and (2S,3R)-1,2,3-Octanetriol (the anti or threo diastereomers)

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

While experimental data for the individual stereoisomers of this compound are scarce in publicly available literature, general properties for this compound and its isomers can be found. It is important to note that properties such as melting point and boiling point will differ between diastereomers, while enantiomers will have identical values for these properties but will differ in their optical rotation.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 162.23 g/mol | --INVALID-LINK-- |

| CAS Number | 112196-85-7 (for the mixture of isomers) | --INVALID-LINK-- |

| Appearance | Likely a viscous liquid or low melting solid | General property of similar triols |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of this compound stereoisomers can be achieved through the asymmetric dihydroxylation of a suitable alkene precursor, such as (E)- or (Z)-1-octen-3-ol. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for this transformation.

Protocol: Sharpless Asymmetric Dihydroxylation of (E)-1-Octen-3-ol

This protocol provides a general procedure for the synthesis of syn or anti diols, which can then be further processed to yield the desired this compound stereoisomers. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.

Materials:

-

(E)-1-Octen-3-ol

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0°C.

-

AD-mix-α (for the synthesis of one enantiomeric pair of diols) or AD-mix-β (for the other) is added to the cooled solvent mixture with vigorous stirring.

-

Methanesulfonamide is added to the mixture.

-

(E)-1-Octen-3-ol is added to the reaction mixture at 0°C.

-

The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired diol.

The resulting diol will have a specific stereochemistry at C1 and C2, which, combined with the existing stereocenter at C3 from the starting material, will yield a specific diastereomer of this compound.

Separation and Characterization

Chiral High-Performance Liquid Chromatography (HPLC): The separation of the enantiomeric pairs of this compound can be achieved using chiral HPLC.

Protocol: Chiral HPLC Separation

-

Column: A suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is selected.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for the separation of polar analytes on polysaccharide-based CSPs. The ratio is optimized to achieve baseline separation.

-

Detection: A UV detector (if the molecule is derivatized with a chromophore) or a refractive index (RI) detector can be used.

-

Sample Preparation: The this compound sample is dissolved in the mobile phase.

-

Injection and Elution: The sample is injected onto the column, and the enantiomers are eluted at different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. To determine the relative and absolute stereochemistry, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), is often employed. The resulting diastereomeric esters exhibit distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration of the stereocenters.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the stereoisomers. While mass spectrometry itself does not typically differentiate between stereoisomers, its coupling with a chiral separation technique is a powerful analytical tool.

Biological Activity and Signaling Pathways

Specific biological activity data for the individual stereoisomers of this compound are not extensively reported. However, long-chain aliphatic alcohols and polyols can exhibit a range of biological effects, including acting as signaling molecules or displaying cytotoxic properties at higher concentrations.

Given the structural similarity of this compound to lipid-derived signaling molecules, it is plausible that its stereoisomers could interact with cellular signaling pathways. For instance, some lipid-like molecules are known to modulate the activity of protein kinase C (PKC) or other enzymes involved in lipid signaling. Further research is needed to explore these potential interactions.

Conclusion

The four stereoisomers of this compound represent a set of molecules with potentially distinct properties and biological activities. While detailed experimental data for each isomer remains limited, established methods for stereoselective synthesis and chiral analysis provide a clear path for their preparation and characterization. This in-depth guide serves as a foundational resource for researchers and professionals in drug development, highlighting the importance of stereochemistry and providing the necessary theoretical and practical framework to explore the unique potential of each this compound stereoisomer. Further investigation into their specific biological functions is warranted and could unveil novel applications in medicine and biotechnology.

Navigating the Scarcity of 1,2,3-Octanetriol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity small molecules is a critical first step in any experimental workflow. This technical guide addresses the commercial availability and purity considerations for 1,2,3-Octanetriol, a polyol of interest in various research fields. Our investigation reveals a significant challenge in sourcing this specific isomer, necessitating a discussion of alternative procurement strategies and essential quality control measures.

Commercial Availability: A Market Landscape of Limited Options

It is crucial for researchers to distinguish this compound from its more commercially prevalent isomer, 1,2,8-Octanetriol. Numerous suppliers offer 1,2,8-Octanetriol in various purities, but this compound possesses a different chemical structure and, therefore, different physicochemical and biological properties.

The lack of readily available commercial sources for this compound suggests that researchers requiring this compound will likely need to pursue custom synthesis.

Purity Considerations for Custom-Synthesized this compound

For custom-synthesized compounds, establishing a rigorous analytical plan for purity determination is paramount, especially for applications in drug development and biological research where impurities can significantly impact experimental outcomes. The following table summarizes the key analytical methods that should be employed to characterize the purity of synthesized this compound.

| Analytical Method | Information Provided | Typical Purity Specification for Research Grade |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and provides information on the presence of structurally related impurities. | Conforms to the expected structure. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, confirming the identity of the compound. | Consistent with the molecular formula of this compound (C₈H₁₈O₃). |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound by separating it from non-volatile impurities. | ≥95% (for initial screening), ≥98% (for in vivo studies). |

| Gas Chromatography (GC) | Quantifies the purity of the compound by separating it from volatile impurities. | ≥95% (for initial screening), ≥98% (for in vivo studies). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (e.g., hydroxyl groups). | Consistent with the functional groups present in this compound. |

| Elemental Analysis | Determines the percentage of carbon, hydrogen, and oxygen to confirm the empirical formula. | Within ±0.4% of the theoretical values. |

Experimental Workflow for Utilizing Custom-Synthesized this compound

Researchers embarking on the custom synthesis route should adopt a structured workflow to ensure the quality and suitability of the final compound for their experiments. The following diagram illustrates a typical workflow from procurement to experimental application.

References

Methodological & Application

Application Notes and Protocols for 1,2,3-Octanetriol as a Humectant in Scientific Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2,3-Octanetriol as a potential humectant in various scientific formulations. Due to the limited availability of direct experimental data on the humectant properties of this compound in publicly accessible literature, this document outlines its theoretical potential based on its chemical structure and provides detailed protocols for its evaluation.

Introduction to this compound

This compound is a polyol, a class of compounds known for their hygroscopic nature, making them effective humectants.[1] Its molecular structure, featuring three hydroxyl (-OH) groups, allows it to form hydrogen bonds with water molecules, thereby attracting and retaining moisture. This property is analogous to well-established humectants like glycerin and propylene glycol.[2][3] The presence of a longer carbon chain compared to these common humectants may influence its physicochemical properties, such as viscosity, solubility, and interaction with both hydrophilic and hydrophobic components in a formulation.

Potential Applications in Scientific Formulations:

-

Topical Drug Delivery: As a humectant, this compound can help maintain the hydration of topical formulations, which can improve the sensory feel and may enhance the penetration of active pharmaceutical ingredients (APIs) into the skin.

-

Cell Culture Media: In biopharmaceutical applications, maintaining stable osmolarity and preventing evaporation is crucial. The addition of a humectant like this compound could potentially stabilize cell culture media, especially in high-throughput screening applications where small volumes are used.

-

Protein and Enzyme Stabilization: The water-retaining properties of polyols can help to create a hydrating microenvironment around proteins and enzymes, preventing their denaturation and preserving their activity in formulations.

-

Cosmetic and Dermatological Formulations: In skincare and dermatological products, humectants are essential for skin hydration.[4][5]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development.

| Property | Value | Reference |

| Molecular Formula | C8H18O3 | |

| Molecular Weight | 162.23 g/mol | |

| IUPAC Name | octane-1,2,3-triol | |

| CAS Number | 112196-85-7 | |

| Appearance | Varies; may be a low melting solid or liquid | |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| XLogP3 | 0.6 |

Comparative Efficacy Data (Hypothetical)

To evaluate the efficacy of this compound as a humectant, it should be compared against established humectants. Table 2 provides a template for presenting such comparative data. The subsequent protocols detail the methods to obtain this data.

| Parameter (at 10% w/v in aqueous solution) | This compound | Glycerin (Reference) | Propylene Glycol (Reference) | Negative Control (Water) |

| Moisture Absorption (%) at 24h (50% RH) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| Moisture Retention (%) after 4h at 30% RH | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| Change in Skin Hydration (Corneometer Units) at 2h | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| Transepidermal Water Loss (g/m²/h) at 2h | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

Experimental Protocols

The following protocols describe standard methods for evaluating the humectant properties of a test compound like this compound.

Protocol 1: Gravimetric Determination of Hygroscopicity and Moisture Retention

This protocol measures the ability of this compound to absorb and retain moisture from the air.

Materials:

-

This compound

-

Glycerin (positive control)

-

Propylene Glycol (positive control)

-

Deionized water (negative control)

-

Analytical balance

-

Controlled humidity chambers (e.g., desiccators with saturated salt solutions to maintain specific relative humidity, RH)

-

Petri dishes or weighing boats

Procedure:

-

Prepare 10% (w/v) aqueous solutions of this compound, glycerin, and propylene glycol.

-

Accurately weigh 1.0 g of each solution into separate, pre-weighed petri dishes. Prepare a dish with 1.0 g of deionized water as a negative control.

-

Hygroscopicity Measurement: Place the open petri dishes in a controlled humidity chamber at a high relative humidity (e.g., 75% RH, maintained with a saturated NaCl solution) and a constant temperature (e.g., 25°C).

-

Record the weight of each sample at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Calculate the percentage of moisture absorbed using the formula: ((Wt - W0) / W0) * 100, where Wt is the weight at time t and W0 is the initial weight.

-

Moisture Retention Measurement: After the hygroscopicity measurement (or with a fresh set of samples), place the dishes in a low humidity environment (e.g., 30% RH, maintained with a saturated MgCl2 solution) at a constant temperature.

-

Record the weight loss over time.

-

Calculate the percentage of moisture retained relative to the initial water content.

Protocol 2: In-Vivo Evaluation of Skin Hydration using Corneometry

This protocol assesses the short-term moisturizing efficacy of a formulation containing this compound on human skin.[6][7]

Materials:

-

Test formulation: A simple gel or lotion base containing a specified concentration (e.g., 5%) of this compound.

-

Control formulations: The base without the humectant (vehicle), and the base with a known humectant like glycerin.

-

Corneometer® (or similar device for measuring skin capacitance).

-

Human volunteers meeting inclusion/exclusion criteria.

Procedure:

-

Acclimatize subjects in a room with controlled temperature and humidity for at least 30 minutes.

-

Mark out test areas on the volar forearm of each subject.

-

Measure the baseline skin hydration of each test area using the Corneometer®.

-

Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated areas.

-

Measure skin hydration at specified time points (e.g., 30 minutes, 1, 2, 4, and 6 hours) after application.[6]

-

Calculate the change in skin hydration from baseline for each formulation.

Protocol 3: Assessment of Transepidermal Water Loss (TEWL)

This protocol evaluates the effect of a formulation with this compound on the skin's barrier function by measuring the rate of water evaporation from the skin surface.[8][9]

Materials:

-

Test and control formulations as in Protocol 2.

-

TEWL measurement device (e.g., Tewameter®).

-

Human volunteers.

Procedure:

-

Follow the same subject acclimatization and test site demarcation as in Protocol 2.

-

Measure the baseline TEWL for each test area.

-

Apply the formulations as described previously.

-

Measure TEWL at specified time points post-application. A decrease in TEWL indicates an improvement in the skin's barrier function and moisture retention.

-

Calculate the percentage change in TEWL from baseline.

Visualizations

Experimental Workflow for Humectant Efficacy Testing

Caption: Workflow for evaluating the humectant efficacy of this compound.

Mechanism of Skin Hydration by a Humectant

Caption: Humectant action of this compound on the stratum corneum.

References

- 1. This compound | C8H18O3 | CID 4260354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycerol - Wikipedia [en.wikipedia.org]

- 3. diplomatacomercial.com [diplomatacomercial.com]

- 4. ulprospector.com [ulprospector.com]

- 5. Skin hydration: a review on its molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-term Moisturizing Efficacy Test - CD Formulation [formulationbio.com]

- 7. ceway.eu [ceway.eu]

- 8. Short-term Moisturizing Efficacy Test - Protheragen [protheragen.ai]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Application of 1,2,3-Octanetriol in Cosmetic Science Research: Application Notes and Protocols

Disclaimer: Scientific literature explicitly detailing the application of 1,2,3-Octanetriol in cosmetic science is limited. The following application notes and protocols are based on the known functions of structurally related polyols, such as other 1,2-alkanediols and triols, and provide a framework for investigating the potential cosmetic applications of this compound. The proposed mechanisms and experimental designs are therefore predictive and intended to guide future research.

Introduction

This compound is a polyol with a C8 alkyl chain and three hydroxyl groups. Its structure suggests it may possess a unique combination of properties beneficial for cosmetic formulations, including humectant, antimicrobial, and anti-inflammatory activities. Polyols are widely used in cosmetics for their moisturizing and preservative-boosting effects. The presence of three hydroxyl groups in this compound could enhance its water-binding capacity, making it a potentially effective humectant. Furthermore, medium-chain alkyl diols and triols have been reported to exhibit antimicrobial and anti-inflammatory properties, suggesting similar potential for this compound.

Potential Applications in Cosmetic Science

Based on the properties of structurally analogous compounds, this compound could be investigated for the following applications in cosmetic and dermatological formulations:

-

Humectant and Moisturizer: The multiple hydroxyl groups can attract and retain water, potentially improving skin hydration and barrier function. A related compound, 3,7,11,15-tetramethyl-1,2,3-hexadecanetriol (Phytanetriol), is used in cosmetic compositions for skin hydration.

-

Antimicrobial Agent and Preservative Booster: 1,2-Alkanediols are known to have antimicrobial properties and are often used to enhance the efficacy of traditional preservatives, allowing for lower concentrations and reducing the potential for skin irritation.

-

Anti-inflammatory Agent: Some polyols have demonstrated anti-inflammatory effects on the skin. For instance, dimethyl octenol has been shown to inhibit the production of inflammatory mediators like nitric oxide and TNF-α in cell-based assays.

-

Solvent and Emulsion Stabilizer: Its amphiphilic nature may allow it to act as a solvent for other ingredients and contribute to the stability of emulsions.

Quantitative Data on Related Compounds

To provide a comparative context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on related polyols.

| Compound | Application | Assay | Results |

| 1,2-Decanediol | Anti-inflammatory | IL-8, TNF-α, and IL-1β release in LPS-stimulated keratinocytes | Statistically significant decrease in inflammatory mediators (P<0.05 - P<0.001) |

| 1,2-Decanediol | Antioxidant | Glutathione (GSH) and NADPH levels in LPS-stimulated keratinocytes | Statistically significant limitation of cellular antioxidant depletion (P<0.001) |

| Phytanetriol | Skin Hydration | In-vivo skin hydration measurement | Used at 0.1% to 15% in hydrating cosmetic compositions |

| Dimethyl Octenol | Anti-inflammatory | Nitric oxide production in stimulated RAW 264.7 cells | Inhibition of nitric oxide production |

| Dimethyl Octenol | Anti-inflammatory | TNF-α secretion in stimulated RAW 264.7 cells | Suppression of TNF-α secretion |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential cosmetic benefits of this compound.

In-Vitro Assessment of Skin Cell Viability

Objective: To determine the cytotoxic potential of this compound on human skin cells (keratinocytes and fibroblasts).

Methodology:

-

Cell Culture: Culture primary human epidermal keratinocytes (NHEK) and human dermal fibroblasts (HDF) in their respective growth media.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.01%, 0.1%, 0.5%, 1%, 2% v/v) in culture medium for 24 and 48 hours. A vehicle control (culture medium without the test substance) should be included.

-

MTT Assay: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Evaluation of Humectant Properties

Objective: To assess the ability of this compound to attract and retain moisture.

Methodology:

-

Hygroscopicity Assay: Prepare saturated salt solutions in desiccators to create environments of known relative humidity (RH), for example, 50% RH and 80% RH.

-

Sample Preparation: Place a known weight of this compound in a weighing dish. Use glycerin as a positive control and an empty dish as a negative control.

-

Incubation: Place the dishes in the desiccators at a constant temperature.

-

Data Collection: Record the weight of the samples at regular intervals (e.g., 1, 4, 8, 24 hours).

-

Analysis: Calculate the percentage of water absorbed over time.

Antimicrobial Activity Assessment

Objective: To determine the antimicrobial efficacy of this compound against common skin microorganisms.

Methodology:

-

Microorganisms: Use standard strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

-

Broth Microdilution Method: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature for 24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test substance that shows no visible growth.

In-Vitro Anti-inflammatory Activity

Objective: To investigate the potential of this compound to reduce the inflammatory response in skin cells.

Methodology:

-

Cell Culture: Culture human epidermal keratinocytes.

-

Inflammatory Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours. Then, induce an inflammatory response by adding lipopolysaccharide (LPS).

-

Cytokine Analysis: After 24 hours of stimulation, collect the cell culture supernatant.

-

ELISA: Measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Visualizations

Signaling Pathways and Workflows

Caption: Proposed humectant mechanism of this compound.

Caption: Hypothesized anti-inflammatory action of this compound.

Caption: General experimental workflow for a new cosmetic ingredient.

Application Notes and Protocols for the Use of 1,2,3-Octanetriol in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. The polyol method is a versatile and widely adopted approach for producing a variety of metallic and metal oxide nanoparticles. This method utilizes a polyol as both a solvent and a reducing agent, offering a high degree of control over the nucleation and growth of nanoparticles.

This document provides detailed application notes and a hypothetical protocol for the use of 1,2,3-octanetriol in nanoparticle synthesis. While direct experimental data for this compound is limited in publicly available literature, its properties as a long-chain triol suggest its potential as a valuable tool for researchers seeking to fine-tune nanoparticle characteristics. The protocols and data presented herein are based on established principles of the polyol process and comparative studies of other polyols.

The Role of this compound in Nanoparticle Synthesis

This compound (C8H18O3) is a polyalcohol with three hydroxyl groups. In the context of nanoparticle synthesis, it is proposed to function as:

-

A High-Boiling Point Solvent: Its high boiling point allows for a wide range of reaction temperatures, enabling precise control over the kinetics of nanoparticle formation.

-

A Reducing Agent: At elevated temperatures, the hydroxyl groups of this compound can oxidize, leading to the reduction of metal salt precursors to their zerovalent state, forming the initial nanoparticle seeds.

-

A Stabilizing Agent: The long carbon chain and multiple hydroxyl groups of this compound can adsorb onto the surface of newly formed nanoparticles, providing steric hindrance that prevents aggregation and controls particle growth.

The longer hydrocarbon chain of this compound, compared to more commonly used polyols like ethylene glycol, is expected to influence the reaction kinetics and nanoparticle morphology due to its higher viscosity and potentially different reducing power.[1]

Hypothetical Comparative Data of Polyols in Nanoparticle Synthesis

The following table presents a hypothetical comparison of this compound with commonly used polyols in the synthesis of silver nanoparticles. The data is extrapolated from trends observed in comparative studies of other polyols, where longer chain polyols tend to exhibit lower reducing power and higher viscosity, leading to slower reaction rates and potentially different particle sizes and shapes.[1]

| Polyol | Chemical Formula | Boiling Point (°C) | Viscosity (cP at 20°C) | Proposed Reducing Power | Expected Nanoparticle Size |

| Ethylene Glycol | C2H6O2 | 197 | 16.1 | High | Small |

| Diethylene Glycol | C4H10O3 | 245 | 35.7 | Moderate | Medium |

| This compound | C8H18O3 | ~275-290 (estimated) | Higher (estimated) | Lower | Potentially larger or different morphology |

Experimental Protocols

Note: The following protocols are hypothetical and should be optimized for specific applications.

Protocol 1: Synthesis of Silver Nanoparticles using this compound

Materials:

-

Silver nitrate (AgNO3)

-

This compound

-

Polyvinylpyrrolidone (PVP, as a capping agent)

-

Ethanol and Acetone for washing

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a condenser and a magnetic stirrer, add 10 mL of this compound.

-

Heat the this compound to 160°C with constant stirring.

-

In separate vials, prepare two solutions:

-

Solution A: 0.1 M AgNO3 in 2 mL of this compound.

-

Solution B: 0.2 M PVP in 2 mL of this compound.

-

-

Simultaneously and slowly inject Solution A and Solution B into the hot this compound with vigorous stirring.

-

Maintain the reaction temperature at 160°C for 1-2 hours. The color of the solution should change, indicating the formation of silver nanoparticles.

-

After the reaction is complete, cool the flask to room temperature.

-

Add 20 mL of acetone to the solution to precipitate the silver nanoparticles.

-

Centrifuge the mixture at 10,000 rpm for 20 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in ethanol.

-

Repeat the centrifugation and washing step two more times with ethanol.

-

Dry the final product under vacuum at 60°C.

Protocol 2: Synthesis of Gold Nanoparticles using this compound

Materials:

-

Gold(III) chloride trihydrate (HAuCl4·3H2O)

-

This compound

-

Polyvinylpyrrolidone (PVP)

-

Ethanol and Acetone for washing

-

Deionized water

Procedure:

-

In a three-necked flask, dissolve 0.1 mmol of HAuCl4·3H2O and 0.5 mmol of PVP in 20 mL of this compound.

-

Heat the solution to 180°C under constant stirring.

-

Maintain the temperature for 2-3 hours. The solution will typically change color from yellow to ruby red, indicating the formation of gold nanoparticles.

-

Cool the reaction mixture to room temperature.

-

Precipitate the gold nanoparticles by adding 40 mL of acetone.

-

Collect the nanoparticles by centrifugation at 8,000 rpm for 15 minutes.

-

Wash the nanoparticles with ethanol twice by centrifugation and re-dispersion.

-

Dry the purified gold nanoparticles in a vacuum oven.

Visualization of Experimental Workflow and Proposed Mechanism

To aid in the understanding of the synthesis process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway for nanoparticle formation.

Caption: Experimental workflow for nanoparticle synthesis using this compound.

Caption: Proposed mechanism of nanoparticle formation using this compound.

Conclusion

This compound presents an intriguing, albeit underexplored, option for the synthesis of nanoparticles via the polyol method. Its long-chain structure and multiple hydroxyl groups suggest that it could offer unique advantages in controlling reaction kinetics and nanoparticle morphology. The provided hypothetical protocols and comparative data serve as a starting point for researchers to explore the potential of this polyol in their specific applications. Further experimental validation is necessary to fully elucidate the role and effectiveness of this compound in nanoparticle synthesis.

References

Application Notes and Protocols for the Quantification of 1,2,3-Octanetriol in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Octanetriol is a polyol of interest in various fields, including pharmaceutical and cosmetic research, due to its potential role as a humectant, plasticizer, and chemical intermediate. Accurate quantification of this compound in solution is crucial for formulation development, quality control, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with universal detectors and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Methodologies

Due to its lack of a significant UV-absorbing chromophore, direct quantification of this compound by HPLC with UV detection is not feasible. Therefore, universal detection methods such as Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD) are recommended. For Gas Chromatography (GC) analysis, the high polarity and low volatility of this compound necessitate a derivatization step, typically silylation, to improve its chromatographic properties.

Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the direct quantification of this compound in various solutions and is compatible with gradient elution, offering flexibility in method development.

Quantitative Data Summary (Based on Similar Polyols)

The following table summarizes the expected quantitative performance of an HPLC-ELSD method for this compound, based on validated methods for other short-chain polyols.[1][2] Note: These parameters should be validated specifically for this compound.

| Parameter | Expected Performance |

| Linearity Range | 5 - 2000 µg/mL |

| Correlation Coefficient (R²) | > 0.999 (log-log transformation) |

| Limit of Detection (LOD) | 5 - 10 ng on-column |

| Limit of Quantification (LOQ) | 15 - 30 ng on-column |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocol: HPLC-ELSD

1. Materials and Reagents:

-

This compound standard (≥98% purity)